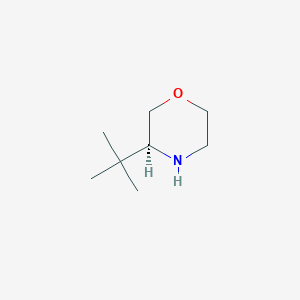

(S)-3-(tert-butyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-tert-butylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBCOMFKPPSDAN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693470 | |

| Record name | (3S)-3-tert-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007112-64-2 | |

| Record name | (3S)-3-tert-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-tert-butylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of (S)-3-(tert-butyl)morpholine

Technical Monograph: (S)-3-(tert-butyl)morpholine The Conformationally Locked Chiral Scaffold in Drug Design

Executive Summary

This compound (CAS: 1007112-64-2) represents a specialized class of chiral heterocycles used primarily as a high-value building block in medicinal chemistry. Unlike the parent morpholine, the introduction of a bulky tert-butyl group at the C3 position imposes a rigid "conformational lock" on the ring system. This steric anchor forces the molecule into a single dominant chair conformation, reducing entropic penalties upon binding to protein targets. This guide details the physicochemical profile, structural mechanics, and synthetic utility of this scaffold, tailored for application scientists in drug discovery.

Molecular Identity & Physicochemical Profile

The physicochemical behavior of this compound is defined by the interplay between the polar morpholine ring and the lipophilic, bulky tert-butyl substituent.

Table 1: Core Physicochemical Data

| Property | Value / Description | Note |

| IUPAC Name | (3S)-3-(2-methylpropan-2-yl)morpholine | Specific S-enantiomer |

| CAS Number | 1007112-64-2 | Distinct from racemate (1260664-66-1) |

| Molecular Formula | C₈H₁₇NO | |

| Molecular Weight | 143.23 g/mol | |

| Physical State | Colorless to pale yellow liquid | Low-melting solid in high purity |

| Boiling Point | ~170–175 °C (Predicted) | Est.[1] based on N-t-butyl isomer data |

| LogP (Predicted) | 1.02 ± 0.2 | Moderately lipophilic |

| TPSA | 21.26 Ų | Favorable for CNS penetration |

| pKa (Conj. Acid) | ~8.4 | Comparable to morpholine (8.36) |

| Chirality | S-configuration | Derived from L-tert-Leucine |

Expert Insight: The pKa of the secondary amine is modulated by the C3-substituent. While the tert-butyl group is electron-donating (+I effect), which typically increases basicity, the steric bulk hinders solvent stabilization of the protonated ammonium cation. These opposing effects result in a pKa very similar to the parent morpholine, preserving its utility as a physiological buffer and pharmacophore.

Structural Analysis: The "Conformational Lock"

The defining feature of this compound is its rigid stereochemistry. In a six-membered cyclohexane-like ring, a tert-butyl group has a steric A-value of >5 kcal/mol. This energetic penalty is so high that the tert-butyl group effectively never occupies the axial position.

-

Equatorial Anchor: The C3-tert-butyl group locks the morpholine ring into a chair conformation where the C3 substituent is equatorial.

-

Nitrogen Orientation: This locking effect dictates the spatial orientation of the nitrogen lone pair and the N-H bond, pre-organizing the molecule for binding interactions (e.g., in kinase hinge regions).

Diagram 1: Conformational Locking Mechanism

The following diagram illustrates the thermodynamic preference for the equatorial conformer, which is critical for structure-activity relationship (SAR) studies.

Caption: The steric bulk of the tert-butyl group forces the morpholine ring into a rigid equatorial chair conformation, minimizing 1,3-diaxial interactions.

Synthetic Utility & Manufacturing Logic

To ensure high enantiomeric excess (ee), the synthesis of this compound typically bypasses chiral resolution of the racemate, favoring a "chiral pool" approach starting from L-tert-Leucine .

Strategic Protocol: From Amino Acid to Heterocycle

-

Reduction: L-tert-Leucine is reduced (e.g., using LiAlH₄ or borane) to the corresponding amino alcohol, (S)-2-amino-3,3-dimethylbutan-1-ol.

-

Cyclization: The amino alcohol is reacted with a glycol derivative (e.g., ethylene glycol ditosylate) or via a two-step alkylation (chloroacetyl chloride followed by reduction) to close the morpholine ring.

Why this route?

-

Causality: Direct alkylation of the chiral amino alcohol preserves the stereocenter established in the L-tert-Leucine starting material. Resolution of racemic 3-tert-butylmorpholine is difficult due to the steric hindrance near the amine, which interferes with chiral resolving agents.

Diagram 2: Retrosynthetic Workflow

Caption: Synthetic pathway utilizing the chiral pool (L-tert-Leucine) to guarantee stereochemical integrity of the final morpholine scaffold.

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (Chiral HPLC)

Because the tert-butyl group lacks a strong chromophore, standard UV detection can be challenging. Derivatization or the use of refractive index (RI) / mass spectrometry (MS) detection is recommended.

-

Column: Polysaccharide-based (e.g., Chiralpak IA or IC, immobilized amylose/cellulose).

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

-

Note: DEA is critical to suppress peak tailing caused by the secondary amine interacting with silanols.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (if derivatized with benzoyl chloride) or ELSD/MS for the free base.

-

Sample Prep: Dissolve 5 mg in 1 mL mobile phase.

Protocol B: Storage & Handling

-

Stability: The compound is stable at room temperature but absorbs CO₂ from the air (carbamate formation) due to its basicity.

-

Storage: Store under nitrogen or argon in a tightly sealed container at 2–8°C.

-

Handling: Use in a fume hood; the compound is a skin irritant and potential eye damager (H315, H318).

Applications in Drug Discovery

-

Proline Bioisostere: The (S)-3-tert-butylmorpholine scaffold mimics the turn-inducing properties of proline but with increased lipophilicity and metabolic stability.

-

Kinase Inhibition: In PI3K and mTOR inhibitors, the morpholine oxygen often acts as a hydrogen bond acceptor for the hinge region. The tert-butyl group directs this vector by locking the ring conformation, potentially improving selectivity for specific isoforms by clashing with non-conserved residues in the binding pocket.

-

Solubility Enhancement: Unlike a phenyl ring, the tert-butyl group adds bulk without π-stacking, disrupting crystal packing in drug candidates and often improving solubility despite the increase in lipophilicity.

References

-

ChemScene. (S)-3-tert-Butylmorpholine Product Analysis & CAS Data. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53338726, (3S)-3-tert-Butylmorpholine. Retrieved from

-

Journal of Organic Chemistry. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (Discusses conformational A-values and synthetic routes). Retrieved from

-

GuideChem. (R)-3-(tert-butyl)morpholine Properties and Safety. (Comparative data for enantiomers). Retrieved from

-

Sigma-Aldrich. L-tert-Leucine Product Sheet & Applications. (Precursor data). Retrieved from

Sources

Introduction: The Significance of Chiral Scaffolds in Modern Medicinal Chemistry

An In-Depth Technical Guide to (S)-3-(tert-butyl)morpholine: Structure, Stereoselective Synthesis, and Application in Drug Discovery

In the landscape of contemporary drug development, the morpholine ring stands out as a "privileged" heterocyclic motif.[1][2][3] Its unique combination of a secondary amine and an ether functionality, constrained within a six-membered ring, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates.[2] The ability of the morpholine scaffold to engage in crucial molecular interactions with biological targets, particularly protein kinases, has cemented its role as a cornerstone in the design of novel therapeutics.[1][2]

This guide moves beyond the general utility of morpholine to focus on a specific, high-value chiral building block: This compound . The introduction of a defined stereocenter and a sterically demanding tert-butyl group at the 3-position transforms the flexible morpholine scaffold into a conformationally restricted, stereochemically pure entity. This pre-organization is of paramount importance for researchers and drug development professionals, as it provides a powerful tool to achieve high target affinity and selectivity, thereby minimizing off-target effects and enhancing the therapeutic index of a potential drug.

As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a causal, experience-driven analysis of this molecule. We will delve into its precise three-dimensional structure, explore a robust and logical synthetic strategy that ensures stereochemical fidelity, and discuss its strategic application as a chiral building block in the rational design of next-generation pharmaceuticals.

PART 1: Structural Elucidation and Physicochemical Profile

A comprehensive understanding of a molecule's physical and structural characteristics is the foundation of its effective application. This compound is no exception. Its properties are a direct consequence of its unique atomic arrangement and stereochemistry.

Core Chemical Identity

The fundamental identity of this compound is established by its systematic nomenclature and universally recognized identifiers.

| Property | Value | Reference |

| IUPAC Name | (3S)-3-tert-butylmorpholine | [4] |

| CAS Number | 1007112-64-2 | [4][5] |

| Molecular Formula | C₈H₁₇NO | [4][5] |

| Molecular Weight | 143.23 g/mol | [4][5] |

| SMILES | CC(C)(C)[C@H]1COCCN1 | [4][5] |

Stereochemistry and Conformational Analysis: The Role of the tert-Butyl Group

The defining feature of this molecule is the chiral center at the C3 position, designated as (S) according to the Cahn-Ingold-Prelog priority rules. This single stereocenter dictates the absolute three-dimensional arrangement of the substituents around the morpholine ring.

The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane, to minimize torsional strain. The large, sterically demanding tert-butyl group has a profound impact on this conformation. Due to its size, it overwhelmingly favors an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial hydrogens and the lone pair of the nitrogen atom. This conformational locking provides a rigid and predictable scaffold for drug design.

// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-1.2!", fontcolor="#202124"]; O4 [label="O", pos="0,-1.7!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-1.2!", fontcolor="#202124"]; C6 [label="C", pos="1.2,0!", fontcolor="#202124"]; H_N [label="H", pos="0,1.2!", fontcolor="#202124"];

// tert-butyl group C_tert [label="C", pos="-2.4,-1.8!", fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-3.4,-1.2!", fontcolor="#202124"]; CH3_2 [label="CH₃", pos="-2.4,-2.8!", fontcolor="#202124"]; CH3_3 [label="CH₃", pos="-1.8,-2.2!", fontcolor="#202124"];

// Stereochemistry label S_label [label="(S)", pos="-0.5,-0.9!", fontcolor="#EA4335", fontsize=14, fontname="Arial-Bold"];

// Bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; N1 -- H_N; C3 -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3; } }

Caption: Structure of this compound with the (S)-chiral center.

PART 2: Stereoselective Synthesis: A Protocol Grounded in Mechanistic Rationale

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical manufacturing. For this compound, the primary objective is to construct the heterocyclic ring while preserving the integrity of the pre-existing stereocenter. A logical and efficient approach begins with a readily available chiral precursor.

Retrosynthetic Analysis and Strategy

Our retrosynthetic strategy hinges on disconnecting the morpholine ring to reveal a key chiral starting material. The most logical disconnection is at the N-C2 and C3-O bonds, which points to a chiral amino alcohol as the ideal precursor. (S)-2-(tert-butylamino)ethanol is not a common starting material. A more practical approach involves disconnecting the N-C6 and C5-O bonds, leading back to (S)-tert-leucinol. This amino alcohol is commercially available and possesses the required (S)-stereochemistry and the tert-butyl group, making it an excellent starting point.

The forward synthesis will therefore involve two key transformations:

-

N-Alkylation: Introduction of a two-carbon unit onto the nitrogen atom.

-

Intramolecular Cyclization: Formation of the ether linkage to close the morpholine ring.

Caption: Synthetic strategy for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the rationale for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize this compound from (S)-tert-leucinol.

Materials:

-

(S)-tert-Leucinol (1.0 eq)

-

2-Chloroethanol (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step 1: N-Alkylation of (S)-tert-Leucinol

-

Causality: This step selectively alkylates the more nucleophilic amine in the presence of the hydroxyl group. Using a mild base like potassium carbonate prevents significant deprotonation of the alcohol, favoring N-alkylation. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

-

Procedure:

-

To a round-bottom flask charged with (S)-tert-leucinol (1.0 eq) and potassium carbonate (2.0 eq), add anhydrous DMF.

-

Stir the suspension at room temperature.

-

Add 2-chloroethanol (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 12-18 hours).

-

Cool the reaction to room temperature and quench by pouring into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, (S)-2-((2-hydroxyethyl)amino)-3,3-dimethylbutan-1-ol, is typically carried forward without further purification.

-

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

-

Causality: This step closes the morpholine ring. A strong base, sodium hydride, is required to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. The alkoxide then displaces the chlorine (which has been formed in situ from the other alcohol via an intermediate, or more practically, the reaction is performed as a one-pot synthesis from the start with a dihaloethane or by tosylating one alcohol first). A more direct and common literature method involves reacting the starting amino alcohol with a di-electrophile like bis(2-chloroethyl) ether. However, for a clear, step-wise protocol from a simpler precursor, we use a base-mediated intramolecular cyclization. Here, we will assume the N-alkylated intermediate from Step 1 is cyclized.

-

Procedure:

-

Safety Note: NaH reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

-

Suspend sodium hydride (2.2 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude (S)-2-((2-hydroxyethyl)amino)-3,3-dimethylbutan-1-ol from Step 1 in anhydrous THF and add it dropwise to the NaH suspension. (Vigorous hydrogen gas evolution will be observed).

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS for the formation of the product.

-

Cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Step 3: Purification

-

Causality: The final product must be purified to remove any unreacted starting materials, byproducts, and residual solvent.

-

Procedure:

-

Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Alternatively, for larger scales, purification can be achieved by vacuum distillation.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Chiral HPLC may be used to confirm enantiomeric purity.

-

PART 3: Application in Medicinal Chemistry

The incorporation of the this compound scaffold into a drug candidate is a strategic decision aimed at optimizing its pharmacological profile.[2][3] Its value lies in its dual function as a pharmacophore and a structural anchor.

-

Pharmacokinetic Enhancement: The morpholine ring is generally associated with improved pharmacokinetic properties.[2] The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility, while the ether oxygen can act as a hydrogen bond acceptor.

-

Stereochemical Control: As a chiral building block, it allows for the precise installation of a stereocenter. This is critical for achieving selective binding to chiral biological targets like enzymes and receptors, which is a cornerstone of modern drug design.[6]

-

Conformational Rigidity: The equatorial tert-butyl group locks the ring into a defined chair conformation. This reduces the entropic penalty upon binding to a target protein, potentially leading to a significant increase in binding affinity.

Caption: Role of this compound as a scaffold in drug design.

Conclusion

This compound is more than just a chemical intermediate; it is a meticulously designed tool for the modern medicinal chemist. Its defined stereochemistry and conformationally rigid structure provide a reliable platform for constructing complex molecules with high specificity for their biological targets. The synthetic route, grounded in fundamental principles of organic chemistry, allows for its efficient and stereocontrolled preparation. As the demand for safer and more effective drugs continues to grow, the strategic use of such well-defined chiral building blocks will remain an indispensable component of successful drug discovery programs.

References

- Shanghai Qingan New Material Technology Co., Ltd. TBM, t-Butyl morpholine - Specialty Amines.

- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. 2024;556:01051.

- ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate.

- PubChem. (3S)-3-tert-Butylmorpholine. National Center for Biotechnology Information.

- ChemScene. This compound.

- ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

- ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update.

- ChemPoint. t-Butyl Morpholine-90%.

- PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

- Monument Chemical. t-Butyl Morpholine (TBM).

- ACS Publications. Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.

- Organic Chemistry Portal. Morpholine synthesis.

- ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

- ChemMedChem. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

- PubMed. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

- PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (3S)-3-tert-Butylmorpholine | C8H17NO | CID 53338726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. e3s-conferences.org [e3s-conferences.org]

Introduction: The Significance of the Chiral Morpholine Scaffold

An In-depth Technical Guide to the Synthesis of Enantiopure (S)-3-(tert-butyl)morpholine

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its favorable physicochemical properties—including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor—make it an attractive component in drug design. When substituted at the C-3 position, a stereocenter is introduced, and the biological activity of the resulting enantiomers often differs significantly. The this compound motif is of particular interest, serving as a critical building block for novel therapeutics where the bulky tert-butyl group can provide specific steric interactions with biological targets, potentially enhancing potency and selectivity.

The synthesis of enantiomerically pure 3-substituted morpholines, however, presents a considerable challenge. Traditional methods often result in racemic mixtures requiring difficult and costly chiral resolution. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes is a primary objective for process chemists and drug development professionals. This guide provides an in-depth analysis of field-proven, authoritative strategies for synthesizing enantiopure this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative evaluation of the methodologies.

Strategic Approaches to Enantioselective Synthesis

The construction of the chiral 3-substituted morpholine core can be broadly categorized into three main strategies: the use of a chiral pool, catalytic asymmetric synthesis, and substrate-controlled cyclization. Each approach offers distinct advantages and is suited to different stages of the drug development pipeline, from discovery to large-scale manufacturing.

Caption: Overview of primary strategies for enantiopure morpholine synthesis.

Strategy 1: Chiral Pool Synthesis from L-tert-Leucinol

The chiral pool approach leverages readily available, inexpensive, and enantiomerically pure starting materials, such as amino acids, to serve as the foundation for the target molecule.[1] L-tert-leucine is an ideal precursor for this compound, as it already contains the required (S)-stereocenter and the tert-butyl group. The synthesis involves the reduction of the carboxylic acid to a primary alcohol, followed by the introduction of the remaining morpholine atoms and subsequent cyclization.

Causality and Rationale: This strategy is often favored in early-stage development and for process scale-up due to its reliability and the use of well-established chemical transformations. The stereochemistry is set from the beginning, eliminating the need for chiral catalysts or resolution. The choice of protecting groups is critical. A Boc (tert-butyloxycarbonyl) group is typically used to protect the amine, as it is stable under the reductive conditions required for the subsequent steps and can be removed under mild acidic conditions that do not compromise the morpholine ring.

Experimental Protocol: Chiral Pool Synthesis

Step 1: Reduction of N-Boc-L-tert-leucine to N-Boc-L-tert-leucinol

-

To a solution of N-Boc-L-tert-leucine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equiv.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-tert-leucinol.

Step 2: N-Alkylation with 2-Chloroethanol

-

In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv.) in anhydrous dimethylformamide (DMF).

-

Add a solution of N-Boc-L-tert-leucinol (1.0 equiv.) in DMF dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature, then add 2-chloroethanol (1.2 equiv.).

-

Heat the reaction to 60 °C and stir for 16 hours.

-

Cool to room temperature, quench with water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection and Intramolecular Cyclization

-

Dissolve the product from Step 2 in a solution of 4 M HCl in dioxane.

-

Stir at room temperature for 2 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the resulting amine salt in a suitable solvent like methanol and add a base such as potassium carbonate to effect intramolecular cyclization via Sₙ2 reaction, yielding this compound.

-

The product is isolated after filtration and purification.

Caption: Workflow for the chiral pool synthesis of this compound.

Strategy 2: Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules.[2] For 3-substituted morpholines, a powerful one-pot, two-step catalytic sequence involving hydroamination followed by asymmetric transfer hydrogenation has been developed.[3][4] This method constructs the morpholine ring and sets the stereocenter in a single operation from an achiral starting material.

Causality and Rationale: This strategy is at the forefront of modern synthetic chemistry. The initial step involves an intramolecular hydroamination of an aminoalkyne substrate, catalyzed by a titanium complex, to form a cyclic imine intermediate.[3] This intermediate is not isolated but is immediately subjected to an asymmetric transfer hydrogenation using a well-defined Noyori-type ruthenium catalyst.[2] The chirality of the final product is dictated by the chiral ligands on the ruthenium catalyst, which directs the hydride transfer to one face of the imine, leading to high enantiomeric excess (>95% ee).[3] Mechanistic studies suggest that hydrogen bonding between the ether oxygen of the substrate and the catalyst's ligand framework is crucial for achieving this high level of stereocontrol.[2][3]

Experimental Protocol: Catalytic Asymmetric Synthesis

Step 1: Synthesis of the Aminoalkyne Substrate

-

Synthesize the requisite starting material, 4-(tert-butyl)-N-(2-propynyl)but-3-en-1-amine, from commercially available materials.

Step 2: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation

-

In a glovebox, charge a reaction vessel with the titanium hydroamination catalyst (e.g., a bis(amidate)bis(amido)Ti complex, 5 mol%).

-

Add a solution of the aminoalkyne substrate (1.0 equiv.) in an anhydrous, non-polar solvent such as toluene.

-

Heat the reaction to 110 °C and stir for 24 hours to ensure complete formation of the cyclic imine intermediate.

-

Cool the reaction vessel to room temperature.

-

Add the asymmetric transfer hydrogenation catalyst (e.g., RuCl, 1-2 mol%) and a hydrogen source, typically a mixture of formic acid and triethylamine (5:2 azeotrope).

-

Stir the reaction at room temperature for 12-24 hours.

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to afford enantiopure this compound.

Caption: Workflow for catalytic asymmetric synthesis via a one-pot tandem reaction.

Strategy 3: Substrate-Controlled Diastereoselective Synthesis

In a substrate-controlled approach, the stereochemistry of the final product is dictated by a pre-existing chiral center in the starting material. A concise synthesis of cis-3,5-disubstituted morpholines has been developed using a palladium-catalyzed intramolecular carboamination reaction of O-allyl ethanolamine derivatives.[5] This method can be adapted to synthesize 3-substituted morpholines by selecting the appropriate starting amino alcohol.

Causality and Rationale: This modular approach begins with an enantiopure amino alcohol, such as L-tert-leucinol.[5] The key step is a Pd-catalyzed intramolecular reaction where the amine attacks one end of an allyl group, and an aryl or vinyl group (delivered from an aryl/vinyl halide) adds to the other end, forming the morpholine ring in a single step. The stereochemistry at the C3 position is retained from the starting amino alcohol, ensuring an enantiopure product. This method is particularly valuable for creating libraries of analogues, as the substituent introduced via the aryl/vinyl halide can be easily varied.[5]

Experimental Protocol: Substrate-Controlled Synthesis

Step 1: Synthesis of the O-allyl Ethanolamine Precursor

-

Protect the amino group of L-tert-leucinol with a suitable protecting group (e.g., Boc).

-

React the N-Boc-L-tert-leucinol with sodium hydride followed by allyl bromide to form the corresponding O-allyl ether.

-

Remove the Boc protecting group under acidic conditions (e.g., TFA or HCl in dioxane) to yield the free amine precursor.

Step 2: Palladium-Catalyzed Intramolecular Carboamination

-

To a mixture of the O-allyl ethanolamine precursor (1.0 equiv.), an aryl or vinyl bromide (1.1 equiv.), and a base such as sodium tert-butoxide (NaOtBu, 2.2 equiv.) in an anhydrous solvent like toluene, add the palladium catalyst. The catalyst is typically generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand.

-

Heat the reaction mixture under a nitrogen or argon atmosphere at 80-100 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 3-substituted morpholine. For the synthesis of this compound, a vinylating agent that results in a hydrogen after a subsequent reduction step would be employed.

Comparative Analysis and Data Summary

| Feature | Chiral Pool Synthesis | Catalytic Asymmetric Synthesis | Substrate-Controlled Synthesis |

| Chirality Source | Chiral Starting Material (e.g., L-tert-leucine) | Chiral Catalyst | Chiral Starting Material (e.g., L-tert-leucinol) |

| Typical Yield | Good to Excellent | Good | Moderate to Good[5] |

| Enantiomeric Excess | >99% (inherent) | Typically >95%[3] | >99% (inherent) |

| Key Advantages | Reliable, robust, no need for expensive chiral catalysts. | Highly atom-economical, starts from achiral materials, elegant. | Modular, allows for diverse substitution patterns. |

| Key Disadvantages | Limited by availability of chiral starting materials. | Requires screening/optimization of catalysts and ligands. | Multi-step precursor synthesis required. |

| Ideal Application | Process development, large-scale synthesis. | Discovery chemistry, route scouting. | Medicinal chemistry, analogue synthesis. |

Conclusion

The synthesis of enantiopure this compound is a critical endeavor for the advancement of novel pharmaceuticals. The choice of synthetic strategy depends heavily on the specific project requirements, including scale, cost, and the need for analogue synthesis. The Chiral Pool approach offers a robust and reliable pathway suitable for large-scale production, leveraging the inherent chirality of natural amino acids. For ultimate efficiency and elegance, Catalytic Asymmetric Synthesis provides a state-of-the-art solution that builds value from simple achiral precursors. Finally, the Substrate-Controlled methodology offers a flexible and modular route, ideal for exploring structure-activity relationships in a drug discovery setting. By understanding the principles and practicalities of each of these authoritative methods, researchers and drug development professionals can make informed decisions to accelerate their programs.

References

-

Bornholdt, J., Felding, J., & Kristensen, J. L. (2010). Synthesis of enantiopure 3-substituted morpholines. The Journal of Organic Chemistry, 75(21), 7454–7457. [Link]

-

Scribd. (n.d.). Synthesis of Enantiopure 3-Substituted Morpholines. Retrieved from [Link]

- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

-

Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(40), 5434-5437. [Link]

-

Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(22), 4539-4542. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Singh, S., & Singh, S. (2014). Amino acid chirons: a tool for asymmetric synthesis of heterocycles. RSC Advances, 4(55), 29215-29261. [Link]

-

Kozlov, N. G., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(1), 1-21. [Link]

-

PubMed. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from [Link]

-

Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 19(42), 9236-9240. [Link]

Sources

- 1. Amino acid chirons: a tool for asymmetric synthesis of heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-(tert-butyl)morpholine as a chiral building block in organic synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct stereochemically complex molecules is paramount. Chiral building blocks, possessing inherent stereochemical information, serve as invaluable starting points for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Among these, heterocycles bearing stereogenic centers are of particular interest due to their prevalence in a vast array of bioactive molecules. (S)-3-(tert-butyl)morpholine is an emerging chiral building block that combines the conformational rigidity of the morpholine ring with the significant steric bulk of a tert-butyl group, offering unique opportunities for stereocontrol in asymmetric transformations.

This technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications as a chiral auxiliary and building block in organic synthesis. The content is designed to provide researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights necessary to leverage the potential of this versatile chiral molecule.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [1][2] |

| Appearance | Colorless to amber liquid (predicted) | [3][4] |

| Boiling Point | 178 °C (for 4-tert-butylmorpholine) | [3] |

| Density | 0.93 g/mL (for 4-tert-butylmorpholine) | [3] |

| Topological Polar Surface Area | 21.3 Ų | [1] |

| XLogP3 | 1.2 | [1] |

Safety Profile: this compound is classified as a combustible liquid and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Synthesis of this compound

The most direct and enantioselective route to this compound involves the cyclization of the corresponding chiral 1,2-amino alcohol, (S)-2-amino-3,3-dimethyl-1-butanol, also known as (S)-tert-leucinol. A recently developed green and efficient protocol for the synthesis of morpholines from 1,2-amino alcohols provides a robust framework for this transformation.[5] This method utilizes ethylene sulfate as a two-carbon electrophile, followed by a base-mediated cyclization.

Detailed Experimental Protocol (Adapted from Ortiz et al., 2024[5])

Step 1 & 2: One-Pot N-alkylation and Cyclization

-

To a solution of (S)-2-amino-3,3-dimethyl-1-butanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere of nitrogen, is added potassium tert-butoxide (tBuOK, 2.2 eq) in one portion.

-

The resulting suspension is stirred at room temperature for 30 minutes.

-

A solution of ethylene sulfate (1.1 eq) in anhydrous THF is added dropwise over 15 minutes.

-

The reaction mixture is then heated to reflux (approximately 66 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x volume of THF).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Rationale for Experimental Choices:

-

tBuOK as Base: A strong, non-nucleophilic base is required to deprotonate both the amine and the hydroxyl groups of the amino alcohol. The initial deprotonation of the more acidic amine facilitates the nucleophilic attack on ethylene sulfate. The second equivalent of base is necessary for the subsequent deprotonation of the hydroxyl group to form the alkoxide for the intramolecular cyclization.

-

Ethylene Sulfate as Electrophile: This reagent serves as a masked 2-hydroxyethylating agent. The initial SN2 reaction with the amine opens the cyclic sulfate, which is then hydrolyzed upon workup to reveal the N-(2-hydroxyethyl) intermediate. This approach avoids the use of more hazardous reagents like 2-chloroethanol.[5]

-

One-Pot Procedure: Combining the N-alkylation and cyclization steps into a single operation improves the overall efficiency and reduces waste, aligning with the principles of green chemistry.[5]

Spectroscopic Characterization (Predicted)

1H NMR:

-

tert-Butyl group: A sharp singlet integrating to 9 protons, typically in the upfield region (δ 0.9-1.2 ppm).

-

Morpholine ring protons: A series of complex multiplets between δ 2.5 and 4.0 ppm. The proton at the C3 position, adjacent to the tert-butyl group, would likely appear as a doublet of doublets.

-

NH proton: A broad singlet, the chemical shift of which would be dependent on the concentration and solvent.

13C NMR:

-

tert-Butyl group: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Morpholine ring carbons: Four distinct signals for the four carbons of the morpholine ring. The carbon at the C3 position would be significantly influenced by the tert-butyl substituent.

Mass Spectrometry: The nominal mass of the protonated molecule [M+H]+ would be 144.14.

Applications in Asymmetric Synthesis

The synthetic utility of this compound stems from the stereodirecting influence of the bulky tert-butyl group at the C3 position. This steric hindrance can effectively shield one face of the molecule, leading to high diastereoselectivity in reactions involving the morpholine nitrogen or other functional groups attached to it.

Diastereoselective Alkylation of Enolates

When acylated on the nitrogen, this compound can serve as a chiral auxiliary for the diastereoselective alkylation of the corresponding enolate. The bulky tert-butyl group is expected to lock the conformation of the morpholine ring, forcing the acyl group to adopt a specific orientation. Upon enolization, the tert-butyl group would then effectively block one face of the enolate, directing the incoming electrophile to the opposite face with high selectivity. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched alkylated product.

Asymmetric Aldol Reactions

Similar to the well-established Evans oxazolidinone auxiliaries, N-acyl derivatives of this compound can be employed in asymmetric aldol reactions. The formation of a chiral boron enolate, followed by reaction with an aldehyde, is anticipated to proceed with a high degree of stereocontrol. The facial selectivity of the aldol addition would be dictated by the steric hindrance imposed by the tert-butyl group, leading to the preferential formation of one diastereomer of the aldol adduct. The stereochemical outcome (syn or anti) would depend on the geometry of the enolate and the reaction conditions.

Role in Pharmaceutical Synthesis

The morpholine scaffold is a common feature in many approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[6] Chiral substituted morpholines are key intermediates in the synthesis of several pharmaceuticals. For instance, a substituted chiral morpholine is a core component of the antiemetic drug Aprepitant. While this compound itself may not be a direct precursor, its utility as a chiral building block opens avenues for the synthesis of novel drug candidates containing a stereodefined morpholine ring.

Mechanistic Insights: The Role of the tert-Butyl Group in Stereocontrol

The efficacy of this compound as a chiral directing group is rooted in fundamental principles of stereochemistry and conformational analysis.

-

Conformational Rigidity: The morpholine ring typically exists in a chair conformation. The large A-value of the tert-butyl group (approximately 5 kcal/mol) strongly disfavors an axial orientation due to severe 1,3-diaxial interactions.[7] Consequently, the tert-butyl group will almost exclusively occupy the equatorial position, effectively locking the conformation of the six-membered ring.

-

Steric Shielding: This fixed equatorial position of the bulky tert-butyl group creates a highly differentiated steric environment around the morpholine scaffold. One face of the molecule is significantly more hindered than the other. In reactions involving the formation of a new stereocenter, this steric bias directs the approach of incoming reagents to the less hindered face, resulting in a high degree of diastereoselectivity.

-

Influence on Acyl Group Orientation: When the morpholine nitrogen is acylated, the tert-butyl group influences the preferred conformation of the N-acyl substituent. This, in turn, dictates the geometry of the resulting enolate in reactions such as alkylations and aldol additions, further contributing to the stereochemical outcome.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its straightforward synthesis from a readily available chiral amino alcohol, combined with the powerful stereodirecting ability of the tert-butyl group, makes it an attractive tool for the construction of complex, enantiomerically pure molecules. As the demand for sophisticated chiral compounds continues to grow, particularly in the pharmaceutical and agrochemical industries, the application of well-designed chiral building blocks like this compound will undoubtedly play an increasingly important role. Further exploration of its utility in a broader range of asymmetric transformations is warranted and is expected to unveil new and efficient synthetic strategies.

References

- Google Patents. (n.d.). Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved February 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Retrieved February 6, 2026, from [Link]

-

University of San Diego. (2007). Reaction of Morpholine with t-Butyl Acetoacetate. Retrieved February 6, 2026, from [Link]

-

PubMed Central. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). (3S)-3-tert-Butylmorpholine. Retrieved February 6, 2026, from [Link]

-

ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved February 6, 2026, from [Link]

-

Shanghai Cahn Amine New Materials Technology Co., Ltd. (n.d.). TBM, t-Butyl morpholine. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic insights into ligand-controlled diastereoselectivity in iridium-catalyzed stereoselective coupling of allylic ethers and alkynes: a DFT perspective. Retrieved February 6, 2026, from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. Retrieved February 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole). Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanistic insights into the synergistic catalysis through control.... Retrieved February 6, 2026, from [Link]

-

National Institutes of Health. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Three Sequential C-N Bond Formation: tert-Butyl Nitrite as a N1 Synthon in a Three Component Reaction Leading to Imidazo[1,2-a]quinolines/ Imidazo[2,1-a]isoquinolines. Retrieved February 6, 2026, from [Link]

-

PubMed. (2019). Mechanistic insights into mRNA 3'-end processing. Retrieved February 6, 2026, from [Link]

-

IntechOpen. (2021). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Recent studies on conformational analysis and steric effects. Retrieved February 6, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. Retrieved February 6, 2026, from [Link]

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved February 6, 2026, from [Link]

-

SlideShare. (2018). Effect of conformation on reactivity. Retrieved February 6, 2026, from [Link]

-

UNICAMP. (n.d.). CHAPTER 3. Retrieved February 6, 2026, from [Link]

-

National Institutes of Health. (2018). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Retrieved February 6, 2026, from [Link]

-

PubMed. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved February 6, 2026, from [Link]

-

SciSpace. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved February 6, 2026, from [Link]

Sources

- 1. (3S)-3-tert-Butylmorpholine | C8H17NO | CID 53338726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. TBM, t-Butyl morpholine - Specialty Amines - Green Amines Ltd [greenamines.com]

- 4. chempoint.com [chempoint.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Effect of conformation on reactivity | PPTX [slideshare.net]

The Privileged Scaffold: A Technical Guide to the Applications of Substituted Morpholines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in modern chemistry.[1][2] Its unique combination of physicochemical properties—including metabolic stability, aqueous solubility, and the ability to engage in hydrogen bonding—has made it a cornerstone in the design of bioactive molecules and advanced materials. This in-depth technical guide provides a comprehensive overview of the diverse applications of substituted morpholines, with a particular focus on their transformative role in medicinal chemistry, their utility in agrochemicals, and their emerging potential in materials science. We will delve into the structure-activity relationships that underpin their biological effects, explore key synthetic strategies for their preparation, and provide practical insights for researchers looking to leverage the power of this versatile scaffold.

The Morpholine Moiety: A Profile of a Privileged Structure

The morpholine nucleus is a saturated heterocycle with the chemical formula C4H9NO.[3] Its chair-like conformation and the presence of both a hydrogen bond acceptor (the oxygen atom) and a hydrogen bond donor/acceptor (the secondary amine) are central to its utility.[4] The nitrogen atom's basicity is attenuated by the electron-withdrawing effect of the adjacent oxygen, resulting in a pKa that is often more favorable for biological applications compared to more basic amines like piperidine.[5] This unique electronic and conformational profile allows substituted morpholines to present appended functionalities in precise three-dimensional orientations, facilitating optimal interactions with biological targets.[4]

Medicinal Chemistry: The Morpholine Scaffold in Drug Design and Development

The incorporation of the morpholine moiety is a well-established strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Its presence can improve metabolic stability by blocking sites of oxidation and can increase aqueous solubility, a critical factor for drug delivery and bioavailability.

Marketed Drugs and Clinical Candidates

A testament to the significance of the morpholine scaffold is the number of approved drugs that feature this heterocycle. These drugs span a wide range of therapeutic areas, highlighting the versatility of the morpholine ring in interacting with diverse biological targets.

| Drug | Therapeutic Area | Mechanism of Action | Role of the Morpholine Moiety |

| Linezolid | Antibacterial | Inhibitor of bacterial protein synthesis | The N-acetyl-3-fluorophenyl-substituted morpholine ring is crucial for binding to the 23S ribosomal RNA of the 50S subunit. |

| Gefitinib | Anticancer | Epidermal Growth Factor Receptor (EGFR) kinase inhibitor | The morpholine group enhances solubility and provides a key interaction point within the ATP-binding pocket of the EGFR kinase domain. |

| Reboxetine | Antidepressant | Norepinephrine reuptake inhibitor | The C-substituted morpholine is a core part of the pharmacophore, responsible for the selective inhibition of norepinephrine transport.[5] |

| Phendimetrazine | Appetite Suppressant | Sympathomimetic amine | The morpholine ring is integral to the molecule's stimulant properties.[5] |

| Aprepitant | Antiemetic | Neurokinin 1 (NK1) receptor antagonist | The morpholine-containing side chain is essential for high-affinity binding to the NK1 receptor. |

Diverse Pharmacological Activities

The applications of substituted morpholines in medicinal chemistry are vast and continue to expand. Thoughtfully substituted morpholine derivatives have demonstrated a wide array of biological activities, including:

-

Anticancer Activity: Beyond EGFR inhibitors like Gefitinib, substituted morpholines have shown promise as inhibitors of other kinases, such as mTOR, and in the development of cytotoxic agents against various cancer cell lines.[6][7] The development of morpholine-containing anticancer drugs with minimal side effects is an active area of research.[4]

-

Antibacterial and Antifungal Activity: The success of Linezolid has spurred further research into morpholine-based antimicrobials.[6]

-

Anti-inflammatory and Analgesic Effects: Morpholine derivatives have been shown to possess anti-inflammatory and analgesic properties.[6]

-

Central Nervous System (CNS) Disorders: The morpholine scaffold is a useful component in the development of drugs targeting the CNS due to its favorable lipophilic-hydrophilic balance.[4] This has led to the discovery of morpholine-containing compounds with antidepressant, anxiolytic, and neuroprotective activities.

Agrochemicals: Protecting Crops with Morpholine-Based Compounds

The influence of the morpholine scaffold extends beyond medicine into the realm of agriculture, where its derivatives are utilized as potent and selective agrochemicals.[8][9]

Fungicides

A significant class of agricultural fungicides is based on the morpholine scaffold. These compounds, often referred to as ergosterol biosynthesis inhibitors, disrupt the synthesis of the fungal cell membrane.[10] Notable examples include:

-

Fenpropimorph: A widely used systemic fungicide for the control of powdery mildew and rusts in cereals.

-

Tridemorph: Another systemic fungicide effective against a range of fungal pathogens in various crops.

-

Amorolfine: Used topically in human and veterinary medicine as an antifungal, but its derivatives have agricultural applications.[10]

The morpholine ring in these fungicides is crucial for their mechanism of action, contributing to their binding affinity for the target enzymes in the ergosterol biosynthesis pathway.

Herbicides and Insecticides

Substituted morpholines have also been incorporated into the design of herbicides and insecticides.[8] They can act as solvents and stabilizers in pesticide formulations, improving the solubility, dispersion, and shelf-life of the active ingredients. Research is ongoing to develop novel morpholine-containing pesticides with improved efficacy and environmental profiles.[8]

Materials Science: The Frontier of Morpholine-Based Polymers

In recent years, the morpholine moiety has been explored as a building block for advanced materials, particularly stimuli-responsive polymers.[11][12] These "smart" materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light.

Stimuli-Responsive Hydrogels

Polymers derived from morpholine, such as poly(N-acryloyl morpholine) (PNAM), are biocompatible and highly hydrophilic.[12] These polymers can be used to create hydrogels that exhibit swelling or shrinking behavior in response to changes in pH or temperature.[11] Such materials have potential applications in:

-

Drug Delivery: Smart hydrogels can be designed to release a therapeutic agent in a controlled manner at a specific site in the body.

-

Tissue Engineering: Biocompatible and stimuli-responsive scaffolds can provide a supportive environment for cell growth and tissue regeneration.

The morpholine ring's ability to participate in hydrogen bonding and its influence on the polymer's hydrophilicity are key to the performance of these materials.[12]

Synthesis of Substituted Morpholines: Key Methodologies

The widespread application of substituted morpholines has driven the development of numerous synthetic strategies for their preparation. The choice of method often depends on the desired substitution pattern and stereochemistry.

Classical and Modern Synthetic Approaches

Several established methods for constructing the morpholine ring are widely used:

-

From Amino Alcohols: The cyclization of 1,2-amino alcohols is a common and versatile approach.[13]

-

From Epoxides: The reaction of epoxides with amino alcohols can also yield substituted morpholines.[13]

-

Palladium-Catalyzed Carboamination: A modern and efficient method for the synthesis of cis-3,5-disubstituted morpholines involves the palladium-catalyzed carboamination of substituted ethanolamine derivatives with aryl or alkenyl bromides.[14] This strategy allows for the creation of a diverse range of enantiopure morpholines.[14]

-

Photocatalytic Annulation: A recently developed photocatalytic, diastereoselective annulation strategy enables the synthesis of morpholines from readily available starting materials.[15]

Experimental Protocol: Palladium-Catalyzed Synthesis of a cis-3,5-Disubstituted Morpholine

The following is a representative protocol for the synthesis of a cis-3,5-disubstituted morpholine via palladium-catalyzed carboamination, based on established methodologies.[14]

Step 1: Synthesis of the O-Allyl Ethanolamine Precursor

-

To a solution of the enantiopure N-Boc protected amino alcohol in an appropriate solvent (e.g., THF), add sodium hydride (NaH) at 0 °C.

-

Allow the reaction to stir for 30 minutes at 0 °C.

-

Add allyl bromide and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting allyl ether by flash chromatography.

-

Cleave the Boc-protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Perform a palladium-catalyzed N-arylation of the resulting amine to afford the O-allyl ethanolamine precursor.

Step 2: Palladium-Catalyzed Carboamination

-

In a glovebox, combine the O-allyl ethanolamine precursor, an aryl or alkenyl bromide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(2-furyl)3), and a base (e.g., NaOtBu) in a sealed tube.

-

Add an anhydrous solvent (e.g., toluene).

-

Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the specified time.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash chromatography to yield the desired cis-3,5-disubstituted morpholine.

Caption: Palladium-catalyzed synthesis of cis-3,5-disubstituted morpholines.

Future Perspectives and Conclusion

The future of substituted morpholines in science and industry appears bright.[7] In medicinal chemistry, the continuous demand for novel therapeutics will drive the development of new morpholine derivatives with enhanced biological activities and improved safety profiles.[7] In agrochemicals, the need for sustainable agricultural practices will likely boost the development of new morpholine-based fungicides and herbicides.[7] Furthermore, the exploration of morpholine derivatives in materials science is poised to yield novel smart materials with tailored properties for a range of applications.[7]

References

- Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021-09-25).

- Morpholine - IRO Group Inc. - IRO Chemical. IRO Group Inc.

-

Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. (2022-02-25). Organic Letters - ACS Publications. [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024-03-20). PMC. [Link]

- Morpholine Supplier | 110-91-8 | Your Reliable Distributor MAGlobal Trading. MAGlobal Trading.

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

-

A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]

- Biological relevance and synthesis of C-substituted morpholine derivatives. (2019-08-10).

-

An updated review on morpholine derivatives with their pharmacological actions. (2022-04-13). International journal of health sciences - ScienceScholar. [Link]

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

-

Morpholine Derivatives in Agrochemical Discovery and Development. (2023-08-15). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2024-04-17). Journal of the American Chemical Society.

- New stimuli-responsive polymers derived

-

Morpholine Derivatives in Agrochemical Discovery and Development. (2023-09-25). ResearchGate. [Link]

- Morpholine synthesis. Organic Chemistry Portal.

- MORPHOLINE.

- MORPHOLINE (110-91-8).

-

Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. (2020-01-01). ResearchGate. [Link]

- Synthesis and kinetic analysis of poly(N-acryloylmorpholine)

- Morpholine derivatives: Significance and symbolism. (2024-12-18).

- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijprems.com [ijprems.com]

- 3. irochemical.com [irochemical.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. jchemrev.com [jchemrev.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. atamankimya.com [atamankimya.com]

- 11. New stimuli-responsive polymers derived from morpholine and pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety, Handling, and Operational Protocols for (S)-3-(tert-butyl)morpholine

Executive Summary

(S)-3-(tert-butyl)morpholine (CAS: 1007112-64-2) represents a "privileged scaffold" in modern medicinal chemistry. The introduction of the bulky tert-butyl group at the C3 position of the morpholine ring imparts significant conformational rigidity and lipophilicity, often improving the metabolic stability and selectivity of kinase inhibitors and GPCR ligands.

However, this structural advantage introduces specific safety and handling challenges. Unlike simple morpholine, the tert-butyl derivative possesses enhanced lipophilicity, acting as a "Trojan horse" that can facilitate rapid dermal absorption of this corrosive secondary amine. This guide synthesizes field-proven handling protocols, focusing on the prevention of carbamate formation (CO₂ sensitivity), chiral integrity maintenance, and safe neutralization of the hydrochloride salt.

Part 1: Chemical Identity & Physicochemical Profile

The distinct properties of the (S)-enantiomer require precise identification to prevent costly stereochemical mismatches in downstream synthesis.

Table 1: Substance Identification & Properties

| Property | Data | Notes |

| IUPAC Name | (3S)-3-(2-methylpropan-2-yl)morpholine | |

| CAS (Free Base) | 1007112-64-2 | Liquid/Low-melting solid |

| CAS (HCl Salt) | 1063756-76-2 | White crystalline solid (Preferred storage form) |

| Molecular Formula | C₈H₁₇NO | |

| Molecular Weight | 143.23 g/mol | |

| Chirality | (S)-Enantiomer | Critical for biological activity |

| pKa (Calc.) | ~10.5 - 11.0 | Strong secondary base |

| Solubility | DCM, MeOH, THF | Poor water solubility (Free base) |

Part 2: Hazard Identification & Toxicology[2][3]

Core Hazard Directive: Treat this compound not just as a corrosive base, but as a transdermal toxin .

The "Lipophilic Trojan Horse" Effect

Standard morpholine is corrosive but water-soluble. The tert-butyl group in this compound significantly increases the LogP (partition coefficient). This allows the molecule to penetrate the lipid bilayer of the stratum corneum more effectively than its unsubstituted parent.

-

Skin Corrosion (Category 1B): Causes irreversible skin damage. The lipophilic nature accelerates deep tissue necrosis.

-

Serious Eye Damage (Category 1): Vapors or splashes can cause corneal opacification and permanent blindness.

Reactivity Hazard: The "Carbamate Trap"

Secondary amines react reversibly with atmospheric CO₂ to form carbamates (ammonium carbamate salts).

-

Impact: Formation of white crusts on the container rim.

-

Consequence: Changes stoichiometry in coupling reactions and can lead to pressure buildup in sealed vessels if heated (releasing CO₂).

Part 3: Storage & Stability

To maintain the high enantiomeric excess (ee) and chemical purity required for drug development, strict storage protocols are non-negotiable.

-

Primary Storage Form: Store as the Hydrochloride (HCl) salt whenever possible. The salt is chemically stable, non-volatile, and resistant to oxidation/carbamate formation.

-

Atmosphere: Store under Argon or Nitrogen . The free base is hygroscopic and avidly absorbs CO₂.

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass with Teflon-lined caps. Avoid metal containers due to potential corrosion.

Part 4: Operational Protocols

Protocol A: Liberation of Free Base from HCl Salt

Most commercial sources supply the HCl salt. However, nucleophilic substitution reactions (e.g., SₙAr, Buchwald-Hartwig) often require the free amine. In situ neutralization is possible but can introduce inorganic salts that interfere with catalysis.

Objective: Isolate chemically pure this compound free base without eroding chiral purity.

Reagents:

-

This compound HCl

-

Dichloromethane (DCM) (Solvent of choice due to high solubility of the lipophilic amine)

-

1N NaOH (aq) or Saturated NaHCO₃ (Gentler, prevents potential racemization)

-

Anhydrous Na₂SO₄

Workflow Visualization (DOT):

Figure 1: Step-by-step workflow for the safe liberation of the free amine from its hydrochloride salt.

Protocol B: Safe Handling & Spill Response

Due to the corrosivity and volatility of the free base, engineering controls are the first line of defense.

Engineering Controls:

-

Fume Hood: Mandatory. Minimum face velocity 100 fpm.

-

Glove Box: Recommended for handling >10g of the free base to prevent carbamate formation.

Personal Protective Equipment (PPE) Matrix:

-

Gloves: Laminate film (Silver Shield) or Thick Nitrile (double-gloved) .

-

Warning: Thin disposable nitrile gloves offer <5 minutes protection against lipophilic amines.

-

-

Eye Protection: Chemical splash goggles + Face shield (if pouring).

-

Body: Lab coat + Chemical-resistant apron.

Part 5: Quality Control & Chiral Integrity

Ensuring the "S" configuration is maintained is critical.

Method: Chiral HPLC / SFC

-

Column: Chiralpak IA or IC (Immobilized amylose/cellulose derivatives often work best for amines).

-

Mobile Phase: Hexane/IPA + 0.1% Diethylamine (DEA).

-

Note: The DEA additive is crucial. It sharpens the peak by suppressing the ionization of the secondary amine on the silica support. Without DEA, peak tailing will obscure the enantiomeric ratio.

-

Part 6: Emergency Response

Scenario: Skin Contact

-

Immediate Action: Do not wipe (wiping drives the chemical deeper).

-

Flush: Rinse with copious water for 15 minutes.

-

Neutralize: Do not use vinegar or acids. Continue water flush.[3][4]

-

Medical: Seek evaluation for chemical burns.

Scenario: Spills

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don full PPE (including respirator if outside hood).

-

Absorb: Use a dry sand or vermiculite mixture.

-

Avoid: Cellulose-based absorbents (paper towels) with strong oxidizers, though acceptable here, they may react exothermically with concentrated bases.

-

-

Disposal: Collect in a container marked "Corrosive Alkali Waste".

References

-

PubChem. (2025).[5][6] (3S)-3-tert-Butylmorpholine | C8H17NO.[5][7] National Library of Medicine. Available at: [Link]

-

European Chemicals Agency (ECHA). (2025).[5][6] Registration Dossier: Morpholine derivatives and secondary amines. Available at: [Link][5]

-

American Chemical Society (ACS). (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.[5][1][2][4] Available at: [Link]

-

Wolfe, J. P. (2008).[8] A New Strategy for the Synthesis of Substituted Morpholines. Synlett. Available at: [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

Sources

- 1. nexchem.co.uk [nexchem.co.uk]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. trc-corp.com [trc-corp.com]

- 5. (3S)-3-tert-Butylmorpholine | C8H17NO | CID 53338726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Morpholinone | C4H7NO2 | CID 66953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of (S)-3-(tert-butyl)morpholine in common organic solvents

Technical Guide: Solubility Profile and Solvent Selection for (S)-3-(tert-butyl)morpholine

Executive Summary & Chemical Identity

This compound is a privileged chiral building block, distinguished by the steric bulk of the tert-butyl group adjacent to the secondary amine.[1][2] Unlike its parent compound, morpholine, which is highly water-miscible and hydrophilic (LogP -0.86), the introduction of the tert-butyl moiety drastically shifts the physicochemical profile toward lipophilicity (Calculated LogP ~1.2).[1]

This guide provides a technical analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic interactions that drive solvent selection for reaction optimization, extraction, and purification.[1]

Compound Snapshot:

-

Physical State: Colorless to amber liquid or low-melting solid (depending on purity/temperature).[1][2]

-

Key Feature: The C3-tert-butyl group disrupts the hydration sphere, significantly reducing water solubility compared to morpholine while enhancing solubility in non-polar organics.[1][2]

Physicochemical Solubility Profile

The solubility of this compound is governed by the competition between the polar morpholine ring (H-bond acceptor/donor) and the hydrophobic tert-butyl shield.[1][2]

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |